![molecular formula C11H14N2O2S B14167195 Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester CAS No. 77152-98-8](/img/structure/B14167195.png)
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂S and a molecular weight of 238.306 g/mol . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are known for their wide range of applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
The synthesis of carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with [2-(thiocarbamoyl)ethyl]amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial production methods often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity of the final product through simple filtration.
Analyse Des Réactions Chimiques
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the nervous system .
Comparaison Avec Des Composés Similaires
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester can be compared with other similar compounds, such as:
Ethyl carbamate:
Methyl carbamate: Used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Phenyl carbamate: Known for its use in the synthesis of polymers and as a stabilizer in the production of plastics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other carbamates.
Propriétés
Numéro CAS |
77152-98-8 |
|---|---|
Formule moléculaire |
C11H14N2O2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
benzyl N-(3-amino-3-sulfanylidenepropyl)carbamate |
InChI |
InChI=1S/C11H14N2O2S/c12-10(16)6-7-13-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,16)(H,13,14) |
Clé InChI |
QHEDAKTWMKKBTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


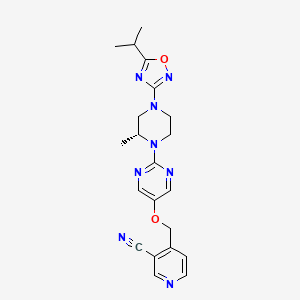
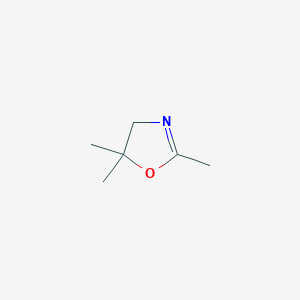

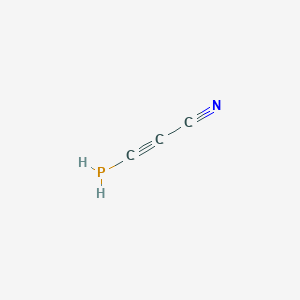
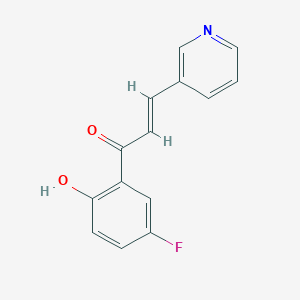

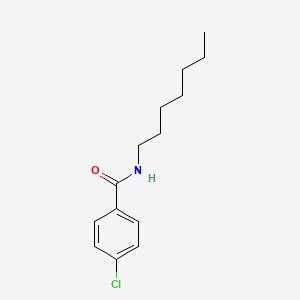

![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
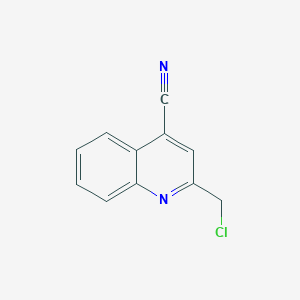
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
